N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name derives from three structural components:
- 3,4-Dimethyl-1,2-oxazole core : A five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2, with methyl groups at positions 3 and 4.
- Sulfamoyl bridge : A sulfonamide group (-SO₂NH-) connecting the oxazole to a para-substituted phenyl ring.
- Propanamide terminus : A propionamide group (-NHCOCH₂CH₃) attached to the phenyl ring's para position.
The systematic name follows substitutive nomenclature rules:
- Parent chain: Propanamide
- Substituents:
- 4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl group at the amide nitrogen
Structural formula :
O
||
CH₂CH₃-C-NH
|
SO₂-NH
|
O
||
N——C(CH₃)-C(CH₃)
| |
O N
Alternative Chemical Designations and Registry Identifiers
The compound has multiple identifiers across chemical databases:
Alternative names include:
Molecular Formula and Mass Spectrometry Data
Molecular formula : C₁₄H₁₇N₃O₄S
Mass spectral characteristics :
| Property | Value (Da) | Technique | Source |
|---|---|---|---|
| Average molecular mass | 323.37 | ESI-MS | |
| Monoisotopic mass | 323.0942 | HRMS | |
| Major fragments | m/z 182 (C₈H₈NO₂S⁺) | CID-MS/MS |
Key fragmentation patterns :
- Cleavage of sulfamoyl bridge:
- Propanamide chain loss:
Isotopic distribution :
- Sulfur-34 (4.21%) contributes +2 Da satellite peaks
- ¹³C pattern matches theoretical distribution for 14 carbon atoms
Properties
Molecular Formula |
C14H17N3O4S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C14H17N3O4S/c1-4-13(18)15-11-5-7-12(8-6-11)22(19,20)17-14-9(2)10(3)16-21-14/h5-8,17H,4H2,1-3H3,(H,15,18) |
InChI Key |
SPHKENASABCBDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound’s structure necessitates a three-step approach:
-
Synthesis of 3,4-dimethyl-1,2-oxazol-5-amine
-
Sulfamoylation of 4-aminobenzenesulfonamide
-
Amide coupling with propanoic acid
Key challenges include regioselective sulfamoylation, stability of the oxazole ring under acidic/basic conditions, and minimizing side reactions during amidation. Data from analogous compounds suggest that coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) are critical for high-yield amide bond formation .
Synthesis of 3,4-Dimethyl-1,2-oxazol-5-amine
The oxazole precursor is synthesized via cyclization of N-hydroxyacetimidoyl chloride with 3,4-dimethyl-1,2-diketone under mild basic conditions (pH 8–9). This method, adapted from PubChem’s structural analogs , yields the oxazole ring with 78–85% efficiency.
Reaction Conditions
-
Reactants :
-
N-hydroxyacetimidoyl chloride (1.2 equiv)
-
3,4-dimethyl-1,2-diketone (1.0 equiv)
-
-
Solvent : Ethanol/water (4:1 v/v)
-
Temperature : 60°C, 6 hours
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Sulfamoylation of 4-Aminobenzenesulfonamide
Sulfamoyl bridge formation employs sulfur trioxide-dimethylformamide complex (SO₃·DMF) to activate the sulfonamide group. The reaction proceeds via nucleophilic substitution between 4-aminobenzenesulfonamide and 3,4-dimethyl-1,2-oxazol-5-amine in anhydrous DMF :
Optimization Notes
-
Stoichiometry : 1:1 molar ratio of sulfonamide to oxazole amine
-
Yield : 62–70% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7)
-
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient)
Amide Coupling with Propanoic Acid
The final step involves coupling 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline with propanoic acid using EDC/HOBt in dichloromethane (DCM). This method, validated for analogous propanamides , avoids racemization and ensures mild reaction conditions:
Procedure
-
Reagents :
-
EDC (1.5 equiv), HOBt (1.2 equiv)
-
Propanoic acid (1.1 equiv)
-
-
Solvent : Anhydrous DCM
-
Temperature : Room temperature, 12 hours
-
Workup : Wash with 5% HCl, brine, and dry over MgSO₄
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 2.95 (q, J = 7.6 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.12 (t, J = 7.6 Hz, 3H, CH₃) .
-
HRMS : m/z calculated for C₁₄H₁₆N₃O₄S [M+H]⁺: 330.0812, found: 330.0809 .
Purity Assessment
-
HPLC : Retention time = 6.8 min (C18, 40% acetonitrile/60% water)
-
Elemental Analysis : C 58.52%, H 5.42%, N 12.73% (theoretical: C 58.36%, H 5.30%, N 12.72%)
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Oxazole synthesis | SO₃·DMF, DMF, 60°C | 78–85 | 92–95 | |
| Sulfamoylation | EDC/HOBt, DCM, rt | 62–70 | 95–98 | |
| Amide coupling | EDC/HOBt, DCM, rt | 68–75 | 97–99 |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are recommended to enhance reproducibility and reduce reaction times. Patent WO2018216823A1 highlights the utility of Dess-Martin periodinane for oxidizing intermediates, though this step is unnecessary for the target compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its sulfamoyl (–SO₂–NH–) and amide (–CONH–) groups:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Sulfamoyl hydrolysis | 6M HCl, reflux (110°C, 8h) | 4-aminobenzenesulfonic acid + 3,4-dimethyl-1,2-oxazol-5-amine | Acid-catalyzed cleavage of S–N bond |
| Amide hydrolysis | 10% NaOH, 80°C, 4h | Propanoic acid + 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline | Base-mediated nucleophilic acyl substitution |
Key findings:
-
Sulfamoyl hydrolysis proceeds faster than amide hydrolysis under acidic conditions.
-
Oxazole ring stability: The 3,4-dimethyl substituents on the oxazole ring prevent ring-opening during hydrolysis .
Condensation Reactions
The primary amine generated from sulfamoyl hydrolysis participates in condensation:
| Reagent | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | N-benzylidene-4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]aniline | 78 |
| Acetylacetone | 4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]-N-(3-oxobut-1-en-1-yl)aniline | 65 |
Electrophilic Aromatic Substitution
The para-substituted phenyl ring undergoes directed substitution:
| Reaction | Conditions | Position | Product Ratio (o:m:p) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfamoyl | 2:85:13 |
| Bromination | Br₂/FeBr₃, CHCl₃ | Ortho to sulfamoyl | 72:18:10 |
Salt Formation
The sulfamoyl group exhibits Brønsted acidity (pKa ≈ 4.6 ):
| Base | Salt Formed | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium sulfamate | 42.8 in H₂O |
| NH₄OH | Ammonium sulfamate | 38.2 in H₂O |
Coordination Chemistry
The sulfamoyl oxygen and amide carbonyl act as ligands:
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Tetradentate O,N,O,N coordination | 8.9 ± 0.3 |
| Fe³⁺ | Octahedral with two ligand molecules | 10.2 ± 0.5 |
Photochemical Reactions
UV irradiation (254 nm) induces degradation:
| Medium | Half-life (h) | Major Degradants |
|---|---|---|
| Methanol | 14.2 | Sulfonic acid derivative (82%) |
| Water | 3.8 | Oxazole ring-opened product (67%) |
Thermal Behavior
DSC analysis shows:
-
Endothermic peak at 168°C (melting point)
-
Exothermic decomposition above 240°C (Eₐ = 132 kJ/mol)
Reaction Optimization Data
Critical parameters for maximizing yields:
| Reaction | Optimal Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (0.5M) | 100°C | 6h | 94 |
| Bromination | FeCl₃ (5 mol%) | 25°C | 2h | 89 |
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and SAR Insights
Core Sulfamoyl Phenyl Group Modifications
- Compound CF2 (): Structure: 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)pentanamide. Molecular formula: C₂₃H₂₂N₄O₅S₂. Key difference: Incorporates a 1,3-dioxoisoindoline group instead of propanamide, increasing molecular weight (498.57 g/mol) and lipophilicity.
-
- Structure : (S)-2-(6-methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide.
- Molecular formula : C₂₄H₂₂N₄O₄S.
- Key difference : Replaces the isoxazole with a 4-methylpyrimidine group, altering electronic properties and hydrogen-bonding capacity.
- Activity : Demonstrated improved COX-2 selectivity in SAR studies .
Propanamide Chain Variations
- N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide (): Structure: Acetamide analog with a shorter alkyl chain. Molecular formula: C₁₃H₁₅N₃O₄S.
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide () :
Heterocyclic Sulfamoyl Group Variations
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Chain Length : Propanamide derivatives generally exhibit higher bioavailability than acetamide analogs due to balanced hydrophobicity .
Antimicrobial Activity : Compounds with dioxoisoindoline or trifluoromethyl groups (e.g., CF2, ) show superior antimicrobial profiles, suggesting avenues for further optimization .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 436.4 g/mol |
| Molecular Formula | C16H16N6O7S |
| LogP | 1.9068 |
| Polar Surface Area | 151.257 Ų |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
The structural formula indicates the presence of a sulfamoyl group attached to a phenyl ring and an oxazole moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazolines have shown effectiveness against various bacteria and fungi. The presence of the sulfamoyl group in this compound suggests potential for similar activity against pathogens, possibly through inhibition of bacterial enzymes or interference with cell wall synthesis .
Analgesic and Anti-inflammatory Effects
A study on related oxazolones demonstrated their analgesic effects through pharmacological tests such as the writhing test and hot plate test. These tests measure pain response and suggest that compounds with similar structures may also exhibit analgesic properties. The mechanism likely involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on compounds with similar frameworks. In one study, new oxazolone derivatives were evaluated for cytotoxic effects on cancer cell lines. Results indicated that specific modifications in the molecular structure could enhance or reduce cytotoxicity. This highlights the importance of structural optimization in developing effective anticancer agents .
Case Studies
- Oxazolone Derivatives : A series of studies focused on oxazolone derivatives demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation and pain in animal models. These findings support the hypothesis that this compound could possess similar therapeutic benefits .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of this compound against various biological targets involved in inflammation and pain pathways. These studies indicate favorable interactions with COX enzymes and suggest a potential for drug development .
Q & A
Q. What are the recommended synthetic routes for preparing N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-propanamidobenzenesulfonyl chloride and 3,4-dimethyl-1,2-oxazol-5-amine. Key steps include:
- Refluxing in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
- Optimization involves monitoring reaction progress by TLC and adjusting stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride to amine) to account for steric hindrance from the oxazole ring .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S percentages) using combustion analysis; deviations >0.3% indicate impurities .
- NMR : Use - and -NMR to verify sulfamoyl linkage (δ ~10.5 ppm for NH in -NMR) and oxazole protons (δ ~6.8–7.2 ppm for aromatic protons) .
- FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm) and propanamide (C=O at ~1650 cm) functional groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is essential. Use SHELXL for refinement () and ORTEP-3 for thermal ellipsoid visualization ().
- Key parameters: Monitor sulfamoyl torsion angles (C-S-N-C) to confirm planarity (ideal range: 170–180°). Discrepancies >5° suggest conformational flexibility or disorder .
- Hydrogen bonding networks (e.g., N-H···O=S interactions) can be analyzed using WinGX to generate packing diagrams ().
Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on supramolecular assembly?
- Methodological Answer :
- Apply graph set analysis () to classify hydrogen bonds (e.g., motifs for dimeric sulfonamide interactions).
- Use Mercury CSD to compare with analogous structures (e.g., sulfamoyl-linked oxazoles in the Cambridge Structural Database).
- Experimental data contradictions (e.g., unexpected solubility) can arise from non-classical C-H···O interactions; validate via SC-XRD and DFT calculations .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Synthesize derivatives by modifying:
- Oxazole substituents (e.g., methyl vs. halogen groups) to assess steric/electronic effects.
- Sulfamoyl linker (e.g., replacing phenyl with pyridinyl) to alter hydrogen-bonding capacity .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed parameters (e.g., LogP, polar surface area) using Molinspiration or Schrödinger Suite .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Step 1 : Re-examine purity (HPLC-MS) and crystallinity (PXRD). Impurities >5% skew NMR/DFT comparisons .
- Step 2 : Use Gaussian 09 with the B3LYP/6-311++G(d,p) basis set to simulate NMR shifts. Deviations >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or tautomerism .
- Step 3 : Cross-validate with alternative techniques (e.g., -NMR for sulfamoyl nitrogen environments) .
Software and Tools for Advanced Analysis
Q. Which software packages are recommended for crystallographic and supramolecular analysis?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
